N-Tert-Butoxycarbonyl-(4S)-4-Methoxymethyl-L-proline

Stereochemistry Diastereomer Chiral Purity

The target compound, (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid (CAS: 1378388-16-9), is a chiral pyrrolidine derivative belonging to the class of N-Boc-protected proline analogs. It is primarily utilized as a key intermediate in the synthesis of Velpatasvir, a potent NS5A inhibitor for the treatment of chronic Hepatitis C virus (HCV) infection.

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
CAS No. 1378388-16-9
Cat. No. B591606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Tert-Butoxycarbonyl-(4S)-4-Methoxymethyl-L-proline
CAS1378388-16-9
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Structural Identifiers
InChIInChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-17-4)5-9(13)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1
InChIKeyOHPUCEUCBHBIAW-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2S,4S)-1-Boc-4-(methoxymethyl)pyrrolidine-2-carboxylic Acid (CAS 1378388-16-9): A Chiral Proline Derivative for Velpatasvir Synthesis


The target compound, (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid (CAS: 1378388-16-9), is a chiral pyrrolidine derivative belonging to the class of N-Boc-protected proline analogs. It is primarily utilized as a key intermediate in the synthesis of Velpatasvir, a potent NS5A inhibitor for the treatment of chronic Hepatitis C virus (HCV) infection [1]. The compound features a defined (2S,4S) stereochemistry, a tert-butoxycarbonyl (Boc) protecting group, and a methoxymethyl substituent at the 4-position. Its baseline physical properties include a molecular formula of C12H21NO5, a molecular weight of 259.3 g/mol, and it is typically supplied as a solid with a purity specification of 95% to ≥98% .

Why Generic Boc-Proline Analogs Cannot Replace (2S,4S)-1-Boc-4-(methoxymethyl)pyrrolidine-2-carboxylic Acid in cGMP Environments


Direct substitution of this specific (2S,4S)-1-Boc-4-(methoxymethyl)pyrrolidine-2-carboxylic acid with other Boc-proline derivatives or its diastereomers is not possible in the context of regulated pharmaceutical synthesis. The compound's defined (2S,4S) stereochemistry is essential for its downstream role as a chiral building block in the synthesis of the anti-HCV drug Velpatasvir [1]. The presence of stereochemical impurities, specifically the (2S,4R) diastereomer, which is explicitly defined as Velpatasvir Impurity 34 [2], would necessitate extensive and costly purification in subsequent steps to meet the strict purity profiles required for Active Pharmaceutical Ingredient (API) manufacturing. Therefore, stereochemical integrity is a non-negotiable, quantifiable attribute that prevents generic replacement and mandates the procurement of the specific (2S,4S) enantiomer.

Quantitative Differentiation Evidence for (2S,4S)-1-Boc-4-(methoxymethyl)pyrrolidine-2-carboxylic Acid Procurement


Stereochemical Purity: Diastereomeric Excess in Synthesis and its Downstream Impact

The synthesis of this compound is characterized by the formation of a key diastereomeric impurity. The (2S,4S) target compound must be separated from the unwanted (2S,4R) diastereomer. Patent literature reveals that earlier synthetic methods, such as direct hydrogenation of an exocyclic double bond, suffered from poor chiral selectivity, leading to a low overall yield of the desired (2S,4S) product, reported to be in the range of only 24.6% to 33.9% [1]. Subsequent improvements, involving chiral resolution via amine salt formation, enhanced the diastereomeric excess (de) to 85-94% for the desired isomer, with isolated yields reaching 60-65% after resolution [1].

Stereochemistry Diastereomer Chiral Purity Process Chemistry

Regulatory Differentiation: Defined Identity vs. Pharmacopeial Impurity

The differentiation between the target (2S,4S) compound and its (2S,4R) diastereomer is formally codified in a regulatory context. The target compound (CAS 1378388-16-9) is supplied as a reference standard for Velpatasvir Intermediate 2, while its diastereomer is separately cataloged and regulated as Velpatasvir Impurity 34 (CAS 1653967-23-7) [1][2]. This formal separation underscores that the (2S,4R) isomer is not an interchangeable alternative but a controlled impurity whose levels must be quantified and minimized in the final API.

Reference Standard Impurity Profiling ANDA Analytical Method Validation

Purity Grade Differentiation for Downstream Application

While the target compound is generally available from suppliers, quantifiable differentiation exists at the procurement level in terms of minimum purity specification. For general research purposes, a purity specification of 95% may be sufficient . However, for pharmaceutical manufacturing or use as a certified reference standard in GMP environments, suppliers offering a higher grade of purity, typically ≥98% (GC), are preferred . The difference between these grades directly impacts the level of unknown or identified impurities, which can affect downstream reaction yields and complicate the purification of the final API.

Purity Analysis QC GMP Manufacturing Procurement Specification

Procurement-Led Application Scenarios for (2S,4S)-1-Boc-4-(methoxymethyl)pyrrolidine-2-carboxylic Acid


Scenario 1: cGMP Manufacturing of Velpatasvir or Generic ANDA Filing

In this scenario, procurement is driven by regulatory compliance and process robustness. The user must source the (2S,4S)-1-Boc-4-(methoxymethyl)pyrrolidine-2-carboxylic acid with a purity of ≥98% and a strictly controlled diastereomeric impurity profile. This aligns with the evidence that the (2S,4R) diastereomer is a designated impurity [1]. Furthermore, the user may also require a separate reference standard of Velpatasvir Impurity 34 for analytical method development and validation, underscoring the need for differentiated procurement of the target compound and its impurity standard.

Scenario 2: Process Chemistry Optimization and Scale-Up Studies

For users focused on improving the synthetic route to the compound itself, the quantitative yield data is paramount. A researcher would select this compound as a benchmark target and compare their new asymmetric synthesis or chiral resolution method against the known literature baseline yields (e.g., 24.6-33.9% from direct hydrogenation) [2]. The goal is to demonstrate a significant improvement in yield and/or diastereomeric excess (de), thereby validating a more cost-effective or scalable process. The purchase of the pure target compound is required to serve as an analytical reference for confirming the identity and purity of the newly synthesized material.

Scenario 3: Advanced Research on HCV NS5A Inhibitors and Chiral Building Blocks

A medicinal chemistry team exploring novel analogs of Velpatasvir or other chiral pyrrolidine-based therapeutics would select this specific compound. The (2S,4S) stereochemistry is a non-negotiable feature of the core scaffold, and the methoxymethyl group provides a crucial point for structural diversification. Substituting with a different Boc-proline derivative, such as Boc-L-proline, would result in a completely different structure and nullify the intended research pathway . The user is effectively procuring a precise, pre-functionalized chiral building block whose value is defined by its exact stereochemical and functional group arrangement.

Quote Request

Request a Quote for N-Tert-Butoxycarbonyl-(4S)-4-Methoxymethyl-L-proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.